Gibberellin A9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A9 is a type of gibberellin, which are plant hormones that play crucial roles in regulating various aspects of plant growth and development. Gibberellins are diterpenoid acids that promote cell elongation, seed germination, and flowering. This compound, specifically, is a C19-gibberellin that is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gibberellin A9 can be synthesized through a series of enzymatic reactions involving the conversion of precursor molecules. The biosynthesis of gibberellins in plants involves multiple steps, starting from geranylgeranyl diphosphate, which undergoes cyclization and oxidation to form various gibberellins, including this compound .
Industrial Production Methods: Industrial production of gibberellins, including this compound, typically involves the fermentation of fungi such as Gibberella fujikuroi. The fermentation process is optimized to produce high yields of gibberellins, which are then extracted and purified for use in agricultural applications .
Chemical Reactions Analysis
Types of Reactions: Gibberellin A9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to other bioactive gibberellins.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve the use of halogenating agents to introduce halogen atoms into the gibberellin structure.
Major Products: The major products formed from these reactions include various bioactive gibberellins such as Gibberellin A4 and Gibberellin A20, which are crucial for plant growth regulation .
Scientific Research Applications
Gibberellin A9 has numerous applications in scientific research, particularly in the fields of plant biology, agriculture, and biotechnology. Some of its key applications include:
Plant Growth Regulation: this compound is used to study the mechanisms of plant growth and development, including cell elongation, seed germination, and flowering.
Agricultural Applications: It is applied in agriculture to enhance crop yields, improve fruit quality, and regulate flowering times.
Biotechnology: this compound is used in genetic engineering to develop transgenic plants with improved growth characteristics.
Medicinal Research: Research is ongoing to explore the potential medicinal applications of gibberellins, including their role in promoting human health.
Mechanism of Action
Gibberellin A9 exerts its effects by binding to specific receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression. The primary molecular targets of gibberellins are the DELLA proteins, which act as repressors of gibberellin signaling. Upon binding to gibberellin receptors, DELLA proteins are degraded, allowing for the activation of gibberellin-responsive genes that promote cell elongation and other growth processes .
Comparison with Similar Compounds
Gibberellin A9 is one of many gibberellins, each with unique structural and functional properties. Similar compounds include:
Gibberellin A1: Known for its role in promoting stem elongation and seed germination.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture to enhance plant growth and fruit development.
Gibberellin A4: Involved in regulating flowering and fruit set.
Gibberellin A7: Plays a role in seed germination and stem elongation.
This compound is unique in its specific role in promoting cell elongation and its distinct structural features, such as the absence of hydroxyl groups at certain positions compared to other gibberellins .
Properties
CAS No. |
424-77-0 |
---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.40 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4aα-Hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone; Ibberellin A9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.